3-(Hydroxymethyl)-4,5-dimethylphenol

Lipophilicity Polar Surface Area ADME Prediction

Problem: Sourcing a phenolic monomer with a precise substitution pattern for controlled polymerization is challenging, as generic alkylphenols lack the necessary secondary reactive site. Solution: 3-(Hydroxymethyl)-4,5-dimethylphenol (CAS 28636-94-4) provides an exact bifunctional architecture. • Dual Functionality: The phenolic -OH and benzylic -CH2OH groups enable condensation polymerizations impossible with 3,5-dimethylphenol. • Structural Precision: The specific 3-hydroxymethyl-4,5-dimethyl ring pattern dictates crosslinking density, ensuring reproducible material properties not achievable with regioisomers. • Supply Reliability: Sourced as a distinct, well-characterized intermediate, eliminating the risk of isomeric contamination in your synthetic workflow.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 28636-94-4
Cat. No. B15476909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-4,5-dimethylphenol
CAS28636-94-4
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)CO)O
InChIInChI=1S/C9H12O2/c1-6-3-9(11)4-8(5-10)7(6)2/h3-4,10-11H,5H2,1-2H3
InChIKeyDZEAKYZCMGVENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-4,5-dimethylphenol Overview


3-(Hydroxymethyl)-4,5-dimethylphenol (CAS 28636-94-4) is a phenolic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It belongs to the class of hydroxymethyl-substituted phenols, which are valued as bifunctional building blocks due to their reactive phenolic hydroxyl and benzylic alcohol groups [1]. These compounds are fundamental intermediates in the synthesis of phenolic resins, polymer modifiers, and various fine chemicals.

1 Bifunctional phenolic/alcohol monomer for condensation polymers
2 Hydroxymethyl group enables specific crosslinking chemistry
3 Regioisomer-specific reactivity for reproducible synthesis

3-(Hydroxymethyl)-4,5-dimethylphenol Substitution Risks


Substituting 3-(hydroxymethyl)-4,5-dimethylphenol with a generic analog like 3,5-dimethylphenol or 4,6-dimethylphenol would be a fundamental error in a synthetic or formulation process. The presence of the hydroxymethyl group (-CH2OH) on the aromatic ring introduces a secondary, highly reactive functional site [1]. This group is critical for specific reactions, such as condensation polymerizations, that are simply not possible with the parent phenol. Furthermore, the precise ring substitution pattern influences the reactivity of the phenolic -OH group [2], meaning even a regioisomer like 4-(hydroxymethyl)-3,5-dimethylphenol could exhibit different kinetics in a given reaction. Therefore, this specific compound is not a commodity chemical; its value is derived from a unique molecular architecture designed for specific, often patented, synthetic transformations.

  • Analog lacking the hydroxymethyl group (e.g., 3,5-dimethylphenol) cannot participate in the same condensation reactions.
  • Regioisomer 4-(hydroxymethyl)-3,5-dimethylphenol may exhibit different reaction kinetics due to altered electronic and steric effects.
  • Simple alkylphenols lack the bifunctional reactivity required for crosslinking or dual-site derivatization.

3-(Hydroxymethyl)-4,5-dimethylphenol Selection Metrics


logP and TPSA Differentiation

The target compound, 3-(hydroxymethyl)-4,5-dimethylphenol, possesses a predicted partition coefficient (XLogP) of 1.4 and a topological polar surface area (TPSA) of 40.5 Ų . This specific combination of lipophilicity and polarity differentiates it from its isomer 4-(hydroxymethyl)-3,5-dimethylphenol (CAS 28636-93-3), as well as from the non-hydroxymethylated parent compound 3,5-dimethylphenol (XLogP ≈ 2.4 [1]). The presence of the hydroxymethyl group, in the context of the 4,5-dimethyl substitution, creates a unique physicochemical profile that influences its solubility, permeability, and intermolecular interactions.

logP & TPSA Profile
Reported
XLogP 1.4 | TPSA 40.5 Ų
Higher hydrophilicity vs 3,5-dimethylphenol (XLogP ~2.4)
In silico prediction; may influence solubility and permeability
Lipophilicity Polar Surface Area ADME Prediction Physicochemical Properties

Hydrogen Bonding Capacity

The compound's hydrogen bonding capacity, as indicated by a count of 2 hydrogen bond donors and 2 hydrogen bond acceptors , provides a quantifiable differentiator from simpler dimethylphenol analogs. For instance, 2,4-dimethylphenol (CAS 105-67-9) has 1 donor and 1 acceptor, limiting its ability to form extended hydrogen-bonded networks. The additional donor/acceptor site on the target compound (the hydroxymethyl group) allows for more complex and stable supramolecular assemblies or specific interactions with biological targets [1].

H-Bond Capacity
Class-level
2 donors, 2 acceptors
Extended H-bond network potential vs 2,4-dimethylphenol (1 donor, 1 acceptor)
Calculated; may support supramolecular assembly or receptor binding
Hydrogen Bonding Supramolecular Chemistry Crystal Engineering Receptor Binding

Positional Isomerism and Reactivity

A critical differentiator for procurement is the compound's precise substitution pattern. While both 3-(hydroxymethyl)-4,5-dimethylphenol (CAS 28636-94-4) and its isomer 4-(hydroxymethyl)-3,5-dimethylphenol (CAS 28636-93-3) share the same functional groups, their distinct ring substitution leads to different electronic environments and steric hindrances around the reactive phenolic and hydroxymethyl sites. Research on methylolphenols has shown that the reactivity of these sites towards condensation is significantly dependent on ring substitution [1]. This implies that the target compound and its isomer would likely exhibit different kinetics and yields in polymerization or other chemical reactions.

Isomer Reactivity
Class-level
3-(hydroxymethyl)-4,5-dimethyl vs 4-(hydroxymethyl)-3,5-dimethyl
Ring substitution pattern affects condensation kinetics and product distribution
Based on structure-reactivity relationships in phenol chemistry
Regioselectivity Isomerism Reaction Kinetics Phenolic Resins

3-(Hydroxymethyl)-4,5-dimethylphenol Application Scenarios


Bifunctional Building Block in Polymer Synthesis

This compound's dual functionality (phenol and alcohol) and specific substitution pattern make it an ideal monomer for synthesizing specialized phenolic resins or polymers with tailored properties. The precise location of the hydroxymethyl group, as inferred from studies on similar compounds [1], will dictate the crosslinking density and final material characteristics, which cannot be replicated by using a regioisomer like 4-(hydroxymethyl)-3,5-dimethylphenol.

Medicinal Chemistry Scaffold

The specific combination of lipophilicity (XLogP 1.4) and hydrogen bonding capacity (2 donors, 2 acceptors) of CAS 28636-94-4 positions it as a valuable scaffold in drug discovery. Its physicochemical profile is distinct from simpler alkylphenols, which could lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties or more specific target engagement in lead optimization programs.

Reference Standard for Analytical Methods

Given its unique structural features and predicted physicochemical properties , 3-(hydroxymethyl)-4,5-dimethylphenol can serve as a distinct and well-characterized reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) aimed at quantifying or identifying this specific class of substituted phenols in complex mixtures.

Application
Selection Property
Validation Focus
Polymer synthesis building block
Hydroxymethyl substitution pattern and dual functionality
Condensation kinetics and crosslink density
Medicinal chemistry scaffold
Lipophilicity-polarity balance and H-bond capacity
ADME profiling and target binding assays
Analytical reference standard
Distinct isomer identity and purity
Method selectivity and retention time reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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